1,3-Dimethyl-7-octyl-8-(piperidin-1-ylmethyl)purine-2,6-dione
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Overview
Description
1,3-Dimethyl-7-octyl-8-(piperidin-1-ylmethyl)purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with dimethyl, octyl, and piperidin-1-ylmethyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-octyl-8-(piperidin-1-ylmethyl)purine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of 1,3-dimethylxanthine with octyl bromide to introduce the octyl group. This is followed by the reaction with piperidine and formaldehyde to attach the piperidin-1-ylmethyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-octyl-8-(piperidin-1-ylmethyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
1,3-Dimethyl-7-octyl-8-(piperidin-1-ylmethyl)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-octyl-8-(piperidin-1-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets. It has been shown to inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in various biological effects, including anti-inflammatory and analgesic activities . The compound also acts as an antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel, contributing to its analgesic properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds share a similar purine core but differ in their substituents, leading to variations in their biological activities.
8-Methoxy-1,3-dimethyl-2,6-dioxopurin-7-yl derivatives: These derivatives have been studied for their analgesic and anti-inflammatory properties.
Uniqueness
1,3-Dimethyl-7-octyl-8-(piperidin-1-ylmethyl)purine-2,6-dione is unique due to its specific combination of substituents, which confer distinct biological activities. Its ability to inhibit PDE enzymes and antagonize TRPA1 channels sets it apart from other similar compounds .
Properties
IUPAC Name |
1,3-dimethyl-7-octyl-8-(piperidin-1-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O2/c1-4-5-6-7-8-12-15-26-17(16-25-13-10-9-11-14-25)22-19-18(26)20(27)24(3)21(28)23(19)2/h4-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGFLLDNXAETSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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